SC-514

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry and Drug Development

Scientific Field: Medicinal chemistry and pharmacology.

Summary: Researchers explore the synthesis and biological evaluation of thiophene derivatives like 3-amino-2-thiophenecarboxamide for their potential as drug candidates.

Results: These compounds exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

Suprofen and Articaine Analogs

Scientific Field: Pharmacology and drug design.

Summary: Suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) contain thiophene frameworks.

Methods: Synthesis of 2-substituted and 2,3,4-trisubstituent thiophenes.

Results: Effective pain relief and anesthesia.

Antimicrobial Properties

Scientific Field: Microbiology and pharmacology.

Summary: Some thiophene derivatives exhibit antimicrobial activity.

Methods: Synthesis and testing against bacteria and fungi.

Results: Potential use as antimicrobial agents.

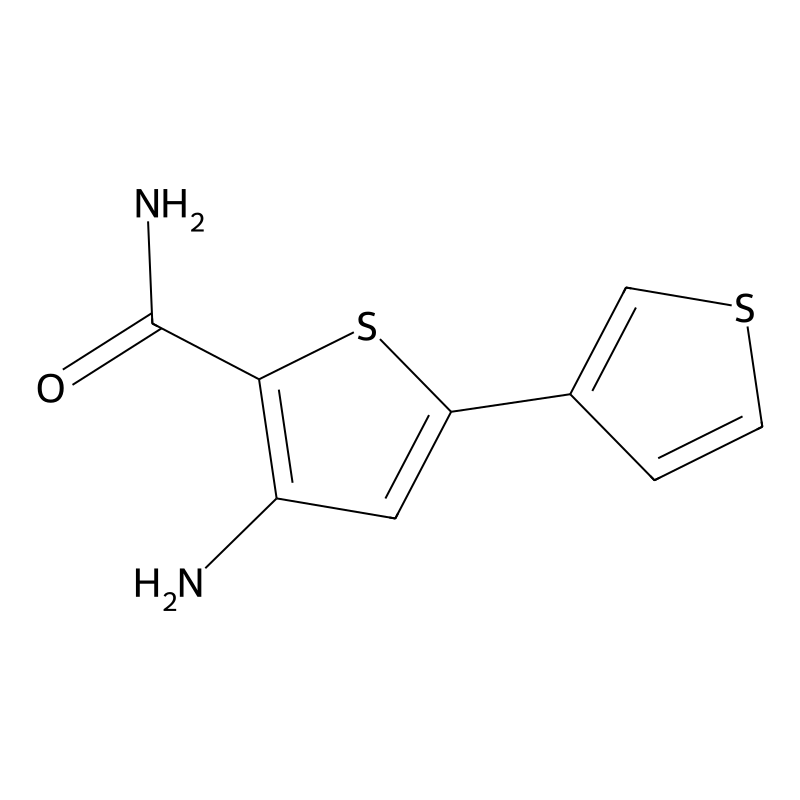

SC-514, also known as 3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide, is a selective and reversible inhibitor of IκB kinase 2 (IKK2). It is characterized by its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in various cellular processes, including inflammation and cell survival. SC-514 exhibits an IC50 value ranging from 3 to 12 μM, demonstrating significant selectivity over multiple other kinases .

- Oxidation: Under specific conditions, SC-514 can be oxidized to form various oxidized derivatives. This reaction is important for studying its metabolic pathways and potential active metabolites.

- Hydrolysis: SC-514 may also participate in hydrolytic reactions, which can affect its stability and bioavailability.

These reactions are essential for understanding the compound's behavior in biological systems.

SC-514 has been shown to significantly inhibit RANKL-induced osteoclastogenesis, a process critical for bone resorption. The compound acts by blocking NF-κB activation, which is essential for osteoclast differentiation. In vitro studies indicate that SC-514 dose-dependently inhibits osteoclastogenesis with an IC50 of less than 5 μM. At higher concentrations (≥12.5 μM), it induces apoptosis and activates caspase 3 in RAW264.7 cells . This suggests potential therapeutic applications in treating osteoclast-mediated diseases such as osteoporosis and cancer-induced bone loss.

- Formation of Thiophene Derivatives: Utilizing thiophene-based compounds as starting materials.

- Amidation Reaction: Introducing amino groups through amidation reactions to form the final structure.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Specific methodologies may vary based on laboratory practices and desired yields.

SC-514 has several notable applications:

- Research Tool: It is widely used in research to study the NF-κB signaling pathway and its implications in various diseases.

- Potential Therapeutic Agent: Due to its ability to inhibit osteoclastogenesis, SC-514 may serve as a candidate for developing treatments for bone-related disorders.

Its unique mechanism of action makes it a valuable compound in pharmacological research.

Studies on SC-514's interactions indicate that it selectively inhibits IKKβ without significantly affecting other kinases. This selectivity is critical for minimizing off-target effects, making SC-514 a more favorable candidate for therapeutic development. Interaction studies often involve assessing its effects on cellular signaling pathways and evaluating potential synergistic effects with other compounds.

Several compounds share structural or functional similarities with SC-514. Here are some notable examples:

SC-514 stands out due to its selective inhibition of IKKβ and low off-target activity, making it particularly useful in studying osteoclastogenesis and related disorders.

Structural Identification and Physicochemical Properties

Molecular Formula and Stereochemical Configuration

SC-514 has the molecular formula C₉H₈N₂OS₂ and a molecular weight of 224.3 g/mol . The structure consists of two fused thiophene rings: a 3-aminothiophene-2-carboxamide moiety linked to a 3-thienyl group at the 5-position (Figure 1). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar configuration due to π-conjugation across the bithiophene system, which enhances electronic delocalization and binding affinity to kinase active sites . No chiral centers are present, eliminating the need for stereochemical resolution during synthesis .

Table 1: Molecular Properties of SC-514

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂OS₂ |

| Molecular Weight | 224.3 g/mol |

| CAS Number | 354812-17-2 |

| Melting Point | 209–211°C |

| Density | 1.450 ± 0.06 g/cm³ |

| pKa | 15.63 ± 0.50 (predicted) |

Solubility Profile and Stability Under Physiological Conditions

SC-514 is sparingly soluble in aqueous media (<1 mg/mL in water) but highly soluble in DMSO (45 mg/mL, 200.62 mM) . Ethanol and other polar organic solvents exhibit limited solubility (<10 mg/mL), necessitating DMSO for in vitro assays . Stability studies indicate degradation under prolonged exposure to light or humidity, with optimal storage at -20°C under inert atmosphere . In physiological buffers (pH 7.4), the compound remains stable for 24 hours, making it suitable for cell culture experiments .

Table 2: Solubility and Stability Data

| Solvent/Medium | Solubility/Stability |

|---|---|

| DMSO | 45 mg/mL (200.62 mM) |

| Water | <1 mg/mL |

| Ethanol | <10 mg/mL |

| Physiological Buffer | Stable for 24 hours (pH 7.4) |

Synthetic Pathways and Optimization Strategies

Fiesselmann Thiophene Ring Closure Methodology

The Fiesselmann synthesis is the cornerstone of SC-514 production, enabling efficient construction of the bithiophene core . The reaction involves:

- Deprotonation of thioglycolic acid derivatives by a base (e.g., potassium hydroxide).

- Nucleophilic attack on α,β-acetylenic esters, forming a thiolane intermediate.

- Cyclization and elimination steps to yield the thiophene ring .

Key Optimization Strategies:

- Catalyst Selection: Morpholine or triethylamine accelerates cyclization, reducing reaction time from 24 hours to 6–8 hours .

- Solvent Systems: Ethanol or tetrahydrofuran (THF) improves yield (70–85%) compared to non-polar solvents .

- Temperature Control: Reflux conditions (80–100°C) prevent side reactions like polymerization .

Table 3: Synthetic Conditions for SC-514

| Parameter | Optimal Value |

|---|---|

| Catalyst | Morpholine (2.0 eq) |

| Solvent | Ethanol |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 70–85% |

Purification Techniques and HPLC Validation Protocols

Crude SC-514 is purified via recrystallization from isopropyl alcohol, achieving >98% purity . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) validates purity, with a retention time of 8.2 minutes . Mass spectrometry (MS) and infrared (IR) spectroscopy confirm molecular identity through peaks at m/z 224.3 (M+H⁺) and carbonyl stretches at 1650 cm⁻¹ .

Comparative Analysis of Synthetic Derivatives

Structural modifications to SC-514’s bithiophene core alter IKK-2 inhibitory activity:

- 5-Position Substitutions: Introducing electron-withdrawing groups (e.g., -CF₃) enhances potency (IC₅₀ = 1.5 μM vs. 3–12 μM for SC-514) by strengthening hydrogen bonds with IKK-2’s Lys514 residue .

- 3-Amino Group Modifications: Methylation reduces solubility but improves metabolic stability in vivo .

Table 4: Activity of SC-514 Derivatives

| Derivative | Modification | IC₅₀ (IKK-2) |

|---|---|---|

| SC-514 | None | 3–12 μM |

| TPCA-1 | 5-(4-Fluorophenyl) | 0.7 μM |

| GK-01140 | 3-Methylamino | 15 μM |

Inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells Kinase Beta Inhibition Kinetics and Selectivity Profiles

SC-514 demonstrates highly selective inhibition of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta with well-characterized kinetic properties. The compound exhibits inhibitory activity with half maximal inhibitory concentration values ranging from 3 to 12 micromolar against various forms of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta, including the homodimer, inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase alpha/inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta heterodimer, and native inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells complex [1] [2] [3]. The kinetic profile demonstrates reproducible inhibition across different recombinant human inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta preparations, with the compound inhibiting all forms of the kinase within this concentration range [1].

The selectivity profile of SC-514 has been rigorously evaluated against a comprehensive panel of 31 kinases, demonstrating remarkable specificity for inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta. The compound shows greater than 10-fold selectivity over 28 other kinases, including c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, mitogen-activated protein kinase-activated protein kinase 2, and extracellular signal-regulated kinase [2] [4]. Notably, SC-514 does not inhibit other inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase isoforms, including inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase alpha, inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase epsilon, and tank-binding kinase 1, with half maximal inhibitory concentration values exceeding 200 micromolar for these related kinases [5] [4] [6]. This selectivity profile confirms that SC-514 does not inhibit other serine/threonine or tyrosine kinases at therapeutically relevant concentrations [4] [6].

Table 1: Kinetic Parameters of SC-514 Against Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta

| Target | Half Maximal Inhibitory Concentration | Reference |

|---|---|---|

| Inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta homodimer | 3-12 micromolar | [1] [2] |

| Inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase alpha/Inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta heterodimer | 3-12 micromolar | [1] [2] |

| Native inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells complex | 11.2 micromolar | [4] |

Adenosine Triphosphate-Competitive Binding Mode Analysis

SC-514 functions as an adenosine triphosphate-competitive inhibitor, binding specifically to the adenosine triphosphate-binding site of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta [3]. The competitive nature of inhibition with adenosine triphosphate has been demonstrated through kinetic analysis showing that increasing adenosine triphosphate concentrations result in proportional decreases in SC-514 inhibitory potency [3] [7]. In comparative studies with other inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta inhibitors, SC-514 demonstrated approximately 10-fold loss of inhibitory activity when adenosine triphosphate concentration was increased 90-fold from 3 micromolar to 270 micromolar, confirming its adenosine triphosphate-competitive mechanism [7].

The binding mode analysis reveals that SC-514 specifically targets the conserved adenosine triphosphate-binding pocket of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta. This interaction prevents adenosine triphosphate from binding to its normal site, thereby blocking the kinase's catalytic activity [3]. The compound's thiophene-based structure allows optimal positioning within the adenosine triphosphate-binding pocket, with the amino and carboxamide groups providing critical interactions necessary for high-affinity binding [8].

Biochemical studies have shown that SC-514 exhibits non-competitive inhibition with respect to the inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha substrate, indicating that the compound does not interfere with substrate binding but rather blocks adenosine triphosphate-dependent phosphorylation [3]. This mechanism ensures that SC-514 selectively targets the adenosine triphosphate-binding function while maintaining specificity for inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta over related kinases.

Irreversible versus Reversible Inhibition Mechanisms

SC-514 functions as a reversible inhibitor of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta, distinguishing it from irreversible covalent inhibitors [3] [4]. The reversible nature of inhibition has been confirmed through washout experiments and kinetic analysis demonstrating that the inhibitory effects of SC-514 can be overcome by increasing adenosine triphosphate concentrations [3]. This reversibility is attributed to the non-covalent binding interactions between SC-514 and the adenosine triphosphate-binding pocket of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta.

The reversible mechanism offers several advantages over irreversible inhibition, including the potential for dose-dependent modulation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta activity and reduced risk of off-target effects. Kinetic studies have demonstrated that SC-514 inhibition follows classical competitive inhibition kinetics with respect to adenosine triphosphate, with the inhibitor constant remaining consistent across different experimental conditions [3].

In contrast to irreversible inhibitors that form covalent bonds with target residues, SC-514 relies on hydrogen bonding and electrostatic interactions within the adenosine triphosphate-binding site. This mechanism allows for dynamic binding and release of the inhibitor, enabling more precise control of kinase activity modulation. The reversible nature also means that SC-514 effects are concentration-dependent and can be titrated to achieve optimal therapeutic effects while minimizing potential toxicity.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Pathway Modulation

SC-514 exerts its primary therapeutic effects through comprehensive modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. The compound effectively blocks nuclear factor kappa-light-chain-enhancer of activated B cells activation by preventing the phosphorylation and subsequent degradation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha [3] [9]. This mechanism results in retention of nuclear factor kappa-light-chain-enhancer of activated B cells subunits in the cytoplasm, preventing their nuclear translocation and subsequent transcriptional activation of pro-inflammatory genes.

Studies have demonstrated that SC-514 treatment leads to delayed inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha phosphorylation and degradation, rather than complete blockade [3]. This partial inhibition results in reduced nuclear import of p65 subunit and accelerated export from the nucleus, effectively limiting the duration and magnitude of nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity [3]. The compound affects both inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha and p65 as substrates for inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta, with similar Michaelis constant and turnover number values [3].

Table 2: Effects of SC-514 on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway Components

| Pathway Component | Effect of SC-514 | Concentration | Reference |

|---|---|---|---|

| Inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha phosphorylation | Delayed/reduced | 25-100 micromolar | [3] [9] |

| p65 nuclear translocation | Reduced amplitude and accelerated export | 10-100 micromolar | [10] |

| Nuclear factor kappa-light-chain-enhancer of activated B cells DNA binding | Concentration-dependent inhibition | 50-300 micromolar | [9] |

Cytokine Regulation (Interleukin-6, Interleukin-8, Cyclooxygenase-2)

SC-514 demonstrates potent inhibitory effects on the expression of key pro-inflammatory cytokines and enzymes downstream of nuclear factor kappa-light-chain-enhancer of activated B cells activation. The compound significantly attenuates nuclear factor kappa-light-chain-enhancer of activated B cells-induced gene expression of interleukin-6, interleukin-8, and cyclooxygenase-2 in synovial fibroblasts, with half maximal inhibitory concentration values of 20, 20, and 8 micromolar, respectively [2] [11]. These effects represent direct consequences of nuclear factor kappa-light-chain-enhancer of activated B cells pathway inhibition rather than non-specific cytotoxic effects.

In human airway smooth muscle cells stimulated with interleukin-1 beta, SC-514 treatment resulted in dose-dependent inhibition of granulocyte-macrophage colony-stimulating factor and granulocyte colony-stimulating factor release [12]. The compound also effectively blocked tumor necrosis factor alpha-induced granulocyte-macrophage colony-stimulating factor and interleukin-8 production with half maximal inhibitory concentration values of 6.3 and 6.9 micromolar, respectively [12]. These findings demonstrate the broad anti-inflammatory effects of SC-514 across multiple cytokine pathways.

Studies in pericytes have shown that SC-514 pretreatment blocks lipopolysaccharide-induced upregulation of chemokine genes, including C-X-C motif chemokine ligand 1, C-X-C motif chemokine ligand 2, and C-X-C motif chemokine ligand 3 [13]. The inhibition was concentration-dependent, with significant effects observed at 10 micromolar SC-514 [13]. At the protein level, SC-514 effectively reduced secretion of pro-inflammatory cytokines and chemokines including interleukin-6, interleukin-8, and various C-X-C motif chemokine ligands in both lipopolysaccharide and high mobility group box 1-stimulated pericytes [13].

Transcriptional Control of Pro-Inflammatory Genes

SC-514 exerts comprehensive control over nuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcriptional programs, affecting multiple classes of pro-inflammatory genes. The compound blocks the transcriptional activation of nuclear factor kappa-light-chain-enhancer of activated B cells-responsive genes in a dose-dependent manner, with effects observed across diverse cell types and stimulation conditions [3] [12] [13]. This transcriptional control represents the downstream consequence of effective inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta inhibition and nuclear factor kappa-light-chain-enhancer of activated B cells pathway modulation.

Temporal analysis of nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation reveals that SC-514 produces stimulus-specific effects on transcriptional dynamics [10]. In cells stimulated with interleukin-1 beta, SC-514 primarily affects the amplitude of nuclear factor kappa-light-chain-enhancer of activated B cells activation without significantly altering the timing of signal decay [10]. Conversely, in tumor necrosis factor alpha-stimulated cells, SC-514 affects both peak amplitude and signal decay kinetics, suggesting stimulus-specific mechanisms of transcriptional control [10].

Gene expression profiling studies have demonstrated that SC-514 treatment results in dose-dependent increases in differentially expressed genes over time, indicating comprehensive remodeling of transcriptional programs [10]. The compound effectively blocks expression of adhesion molecules, including intercellular adhesion molecule 1 and vascular cell adhesion molecule 1, resulting in reduced leukocyte adhesion to treated cell monolayers [13]. These transcriptional effects extend beyond immediate inflammatory responses to include modulation of genes involved in cellular adhesion, chemotaxis, and immune cell recruitment.

Osteoclastogenesis Inhibition Mechanisms

SC-514 demonstrates potent inhibitory effects on osteoclast differentiation through selective targeting of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta pathways [1]. The compound functions as an Adenosine Triphosphate-competitive inhibitor of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta with demonstrated inhibitory concentration 50 values ranging from 3 to 12 micromolar, while maintaining greater than 10-fold selectivity over 28 other kinases including c-Jun N-terminal Kinase, p38 Mitogen-Activated Protein Kinase, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2, and Extracellular Signal-Regulated Kinase [2] [3].

Receptor Activator of Nuclear Factor Kappa B Ligand-Induced Nuclear Factor Kappa B Activation Pathways

The Receptor Activator of Nuclear Factor Kappa B Ligand-induced Nuclear Factor Kappa B signaling pathway represents the fundamental mechanism underlying osteoclastogenesis [1] [4]. SC-514 specifically targets this pathway through selective Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta inhibition, resulting in delayed Inhibitor of Nuclear Factor Kappa B Alpha degradation and subsequent suppression of p65 nuclear translocation [1].

Research demonstrates that SC-514 dose-dependently inhibits Receptor Activator of Nuclear Factor Kappa B Ligand-induced osteoclastogenesis with an inhibitory concentration 50 of less than 5 micromolar in RAW264.7 cells and bone marrow-derived macrophages [1]. The compound specifically suppresses Nuclear Factor Kappa B activity through interference with the canonical pathway, where Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta normally phosphorylates Inhibitor of Nuclear Factor Kappa B Alpha, leading to its proteasomal degradation and Nuclear Factor Kappa B activation [5] [6].

SC-514 treatment results in delayed but not completely blocked Inhibitor of Nuclear Factor Kappa B Alpha phosphorylation and degradation, accompanied by significantly reduced p65 import into the nucleus and faster export of p65 from the nucleus [5] [7]. This mechanistic profile distinguishes SC-514 from other Nuclear Factor Kappa B pathway inhibitors by selectively targeting Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta without affecting the phosphorylation and activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex itself [5].

Dose-Dependent Suppression of Osteoclast Differentiation

SC-514 exhibits a well-characterized dose-response relationship in osteoclast differentiation assays. At concentrations below 5 micromolar, the compound effectively inhibits Receptor Activator of Nuclear Factor Kappa B Ligand-induced osteoclastogenesis without inducing cytotoxicity [1] . The Tartrate-Resistant Acid Phosphatase-positive multinucleated cell formation is suppressed in a concentration-dependent manner, with optimal inhibition observed at concentrations between 2.5 and 5 micromolar [9] [10].

At higher concentrations (≥12.5 micromolar), SC-514 induces apoptosis and caspase 3 activation in RAW264.7 cells, indicating a therapeutic window that must be carefully considered for potential clinical applications [1]. This concentration-dependent biphasic response underscores the importance of precise dosing in targeting Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta for therapeutic benefit while avoiding off-target cytotoxic effects.

The selectivity profile demonstrates that SC-514 maintains its anti-osteoclastogenic effects without significantly inhibiting other critical kinases. Kinase screening data reveals that SC-514 reduces Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta activity to 28% of control levels while preserving greater than 80% activity of p38 alpha Mitogen-Activated Protein Kinase (102%), p38 beta Mitogen-Activated Protein Kinase (99%), Extracellular Signal-Regulated Kinase 1 (88%), and Extracellular Signal-Regulated Kinase 2 (96%) [11].

Vascular Smooth Muscle Cell Senescence Modulation

SC-514 demonstrates significant regulatory effects on vascular smooth muscle cell senescence, particularly in the context of Marfan syndrome where Transforming Growth Factor Beta dysregulation drives pathological vascular smooth muscle cell dysfunction [12] [13]. The compound effectively modulates cellular senescence through targeted inhibition of the Transforming Growth Factor Beta/reactive oxygen species/Nuclear Factor Kappa B signaling axis.

Transforming Growth Factor Beta Signaling Cross-Talk in Marfan Syndrome Models

In Marfan syndrome, Transforming Growth Factor Beta 1 levels are significantly elevated in both serum and aortic tissue, contributing to vascular smooth muscle cell senescence and aortic aneurysm formation [12]. SC-514 (referenced as SC-154 in vascular studies) at 1 micromolar concentration effectively suppresses Transforming Growth Factor Beta 1-induced vascular smooth muscle cell senescence when applied for 48 hours [12].

The compound specifically targets the Transforming Growth Factor Beta 1-induced Nuclear Factor Kappa B activation pathway, which is mediated through reactive oxygen species generation. Transforming Growth Factor Beta 1 treatment significantly upregulates phosphorylated p65-Nuclear Factor Kappa B, p53, and p21 expression in control vascular smooth muscle cells, effects that are markedly attenuated by SC-514 treatment [12]. This intervention effectively prevents the nuclear translocation of p65-Nuclear Factor Kappa B and subsequent activation of senescence-associated gene expression programs.

SC-514 treatment also suppresses Transforming Growth Factor Beta 1-induced senescence-associated beta-galactosidase activity, a hallmark marker of cellular senescence [12]. The compound demonstrates equivalent efficacy to Mito-tempo, a mitochondria-targeted antioxidant, in preventing Transforming Growth Factor Beta 1-induced vascular smooth muscle cell senescence, indicating that Nuclear Factor Kappa B inhibition can effectively interrupt the reactive oxygen species-mediated senescence pathway.

p38 Mitogen-Activated Protein Kinase/Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta Dual Pathway Regulation

The therapeutic efficacy of SC-514 in vascular smooth muscle cell senescence modulation involves complex interactions between p38 Mitogen-Activated Protein Kinase and Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta signaling pathways. While SC-514 primarily targets Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta, its effects on cellular senescence may involve cross-talk with p38 Mitogen-Activated Protein Kinase signaling networks [14] [15].

SC-514 demonstrates minimal direct inhibition of p38 Mitogen-Activated Protein Kinase isoforms, with p38 alpha and p38 beta retaining greater than 99% activity at 10 micromolar concentrations [11]. However, the compound effectively modulates downstream effectors that are common to both p38 Mitogen-Activated Protein Kinase and Nuclear Factor Kappa B signaling pathways, particularly in the regulation of senescence-associated secretory phenotype factors.

The senescence-associated secretory phenotype encompasses the release of multiple pro-inflammatory cytokines, including Interleukin-6, Interleukin-8, Tumor Necrosis Factor Alpha, and Interferon Gamma [12]. SC-514 treatment significantly reduces the secretion of these cytokines from Transforming Growth Factor Beta 1-treated vascular smooth muscle cells, indicating effective suppression of the inflammatory component of cellular senescence [12].

This dual pathway regulation is particularly relevant in Marfan syndrome where both Transforming Growth Factor Beta hypersignaling and inflammatory responses contribute to aortic wall degeneration. SC-514 provides targeted intervention by blocking Nuclear Factor Kappa B-mediated inflammatory signaling while maintaining the regulatory balance necessary for normal vascular smooth muscle cell function.

The compound's selectivity profile supports its therapeutic potential, as it specifically targets pathological Nuclear Factor Kappa B activation without broadly suppressing p38 Mitogen-Activated Protein Kinase signaling that is essential for normal cellular stress responses and adaptation mechanisms [15] [16]. This targeted approach offers advantages over pan-kinase inhibitors that may disrupt multiple essential signaling pathways and result in undesirable side effects.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Peshdary V, Gagnon A, Sorisky A. Effect of High Glucose Concentration on Human Preadipocytes and Their Response to Macrophage-Conditioned Medium. Can J Diabetes. 2016 May 2. pii: S1499-2671(15)30048-4. doi: 10.1016/j.jcjd.2016.02.012. [Epub ahead of print] PubMed PMID: 27157387.

3: Arun MZ, Reel B, Sala-Newby GB, Bond M, Tsaousi A, Maskell P, Newby AC. Zoledronate upregulates MMP-9 and -13 in rat vascular smooth muscle cells by inducing oxidative stress. Drug Des Devel Ther. 2016 Apr 18;10:1453-60. doi: 10.2147/DDDT.S103124. eCollection 2016. PubMed PMID: 27143852; PubMed Central PMCID: PMC4841407.

4: You Y, Qin Y, Lin X, Yang F, Li J, Sooranna SR, Pinhu L. Methylprednisolone attenuates lipopolysaccharide-induced Fractalkine expression in kidney of Lupus-prone MRL/lpr mice through the NF-kappaB pathway. BMC Nephrol. 2015 Aug 27;16:148. doi: 10.1186/s12882-015-0145-y. PubMed PMID: 26310926; PubMed Central PMCID: PMC4551515.

5: Li Y, Li P, Lin SH, Zheng YQ, Zheng XX. Paeonol inhibited TNFα-induced GM-CSF expression in fibroblast-like synoviocytes. Int J Clin Pharmacol Ther. 2014 Nov;52(11):986-96. doi: 10.5414/CP202127. PubMed PMID: 25161157.

6: Negi G, Sharma SS. Inhibition of IκB kinase (IKK) protects against peripheral nerve dysfunction of experimental diabetes. Mol Neurobiol. 2015 Apr;51(2):591-8. doi: 10.1007/s12035-014-8784-8. Epub 2014 Jun 20. PubMed PMID: 24946751.

7: Gagnon A, Langille ML, Chaker S, Antunes TT, Durand J, Sorisky A. TSH signaling pathways that regulate MCP-1 in human differentiated adipocytes. Metabolism. 2014 Jun;63(6):812-21. doi: 10.1016/j.metabol.2014.02.015. Epub 2014 Mar 2. PubMed PMID: 24661543.

8: Johnson J, Shi Z, Liu Y, Stack MS. Inhibitors of NF-kappaB reverse cellular invasion and target gene upregulation in an experimental model of aggressive oral squamous cell carcinoma. Oral Oncol. 2014 May;50(5):468-77. doi: 10.1016/j.oraloncology.2014.02.004. Epub 2014 Feb 28. PubMed PMID: 24582884; PubMed Central PMCID: PMC4001858.

9: Hu Z, Yu F, Gong P, Qiu Y, Zhou W, Cui Y, Li J, Chen H. Subneurotoxic copper(II)-induced NF-κB-dependent microglial activation is associated with mitochondrial ROS. Toxicol Appl Pharmacol. 2014 Apr 15;276(2):95-103. doi: 10.1016/j.taap.2014.01.020. Epub 2014 Feb 14. PubMed PMID: 24530511.

10: Guijarro-Muñoz I, Compte M, Álvarez-Cienfuegos A, Álvarez-Vallina L, Sanz L. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes. J Biol Chem. 2014 Jan 24;289(4):2457-68. doi: 10.1074/jbc.M113.521161. Epub 2013 Dec 4. PubMed PMID: 24307174; PubMed Central PMCID: PMC3900988.

11: Liu Q, Wu H, Chim SM, Zhou L, Zhao J, Feng H, Wei Q, Wang Q, Zheng MH, Tan RX, Gu Q, Xu J, Pavlos N, Tickner J, Xu J. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation. Biochem Pharmacol. 2013 Dec 15;86(12):1775-83. doi: 10.1016/j.bcp.2013.09.017. Epub 2013 Sep 30. PubMed PMID: 24091016.

12: Lee KH, Jeong J, Yoo CG. Long-term incubation with proteasome inhibitors (PIs) induces IκBα degradation via the lysosomal pathway in an IκB kinase (IKK)-dependent and IKK-independent manner. J Biol Chem. 2013 Nov 8;288(45):32777-86. doi: 10.1074/jbc.M113.480921. Epub 2013 Oct 1. PubMed PMID: 24085292; PubMed Central PMCID: PMC3820911.

13: Ying Z, do Carmo JM, Xiang L, da Silva AA, Chen M, Ryan MJ, Ostrowski M, Rajagopalan S, Hall JE. Inhibitor κB kinase 2 is a myosin light chain kinase in vascular smooth muscle. Circ Res. 2013 Aug 16;113(5):562-70. doi: 10.1161/CIRCRESAHA.113.301510. Epub 2013 Jul 1. PubMed PMID: 23817200; PubMed Central PMCID: PMC3970202.

14: Altaf H, Revell PA. Evidence for active antigen presentation by monocyte/macrophages in response to stimulation with particles: the expression of NFκB transcription factors and costimulatory molecules. Inflammopharmacology. 2013 Aug;21(4):279-90. doi: 10.1007/s10787-013-0170-z. Epub 2013 May 14. PubMed PMID: 23670535.

15: Gagnon A, Foster C, Landry A, Sorisky A. The role of interleukin 1β in the anti-adipogenic action of macrophages on human preadipocytes. J Endocrinol. 2013 Apr 15;217(2):197-206. doi: 10.1530/JOE-12-0565. Print 2013 May. PubMed PMID: 23461871.

16: Kotnik P, Keuper M, Wabitsch M, Fischer-Posovszky P. Interleukin-1β downregulates RBP4 secretion in human adipocytes. PLoS One. 2013;8(2):e57796. doi: 10.1371/journal.pone.0057796. Epub 2013 Feb 27. PubMed PMID: 23460908; PubMed Central PMCID: PMC3584036.

17: Han Q, Yeung SC, Ip MS, Mak JC. Intermittent hypoxia-induced NF-κB and HO-1 regulation in human endothelial EA.hy926 cells. Cell Biochem Biophys. 2013 Jul;66(3):431-41. doi: 10.1007/s12013-012-9491-6. PubMed PMID: 23238643.

18: Zhu W, London NR, Gibson CC, Davis CT, Tong Z, Sorensen LK, Shi DS, Guo J, Smith MC, Grossmann AH, Thomas KR, Li DY. Interleukin receptor activates a MYD88-ARNO-ARF6 cascade to disrupt vascular stability. Nature. 2012 Dec 13;492(7428):252-5. doi: 10.1038/nature11603. Epub 2012 Nov 11. PubMed PMID: 23143332; PubMed Central PMCID: PMC3521847.

19: Lukewich MK, Lomax AE. Toll-like receptor 4 activation reduces adrenal chromaffin cell excitability through a nuclear factor-κB-dependent pathway. Endocrinology. 2013 Jan;154(1):351-62. doi: 10.1210/en.2012-1534. Epub 2012 Nov 2. PubMed PMID: 23125310.

20: Huang WC, Sala-Newby GB, Susana A, Johnson JL, Newby AC. Classical macrophage activation up-regulates several matrix metalloproteinases through mitogen activated protein kinases and nuclear factor-κB. PLoS One. 2012;7(8):e42507. doi: 10.1371/journal.pone.0042507. Epub 2012 Aug 3. PubMed PMID: 22880008; PubMed Central PMCID: PMC3411745.